
2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine
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Overview
Description
2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine is an organic compound that features a phenyl ring substituted with chlorine and fluorine atoms, along with a methylpropan-1-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3-chloro-2-fluorobenzaldehyde with a suitable amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in a solvent like methanol or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chloro-2-fluorophenyl)ethanol
- 1-(3-Chloro-2,6-difluorophenyl)ethanone
- [2-(2-Chloro-4-fluorophenyl)-1H-imidazol-4-yl]methanol
Uniqueness
2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine is unique due to its specific substitution pattern on the phenyl ring and the presence of a methylpropan-1-amine group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .
Biological Activity
2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine, also known as a substituted amphetamine, has drawn attention due to its potential biological activity, particularly in the modulation of neurotransmitter systems. This article provides a comprehensive overview of the compound's biological interactions, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- A chloro and fluoro substituent on the phenyl ring.
- A propan-1-amine backbone.
This specific arrangement enhances its solubility and reactivity, making it suitable for various applications in medicinal chemistry.
Research indicates that this compound acts primarily as a releasing agent and reuptake inhibitor for key neurotransmitters:
- Dopamine
- Serotonin
- Norepinephrine
By increasing the levels of these neurotransmitters in the synaptic cleft, the compound may enhance neurotransmission, which is significant in treating mood disorders and other psychiatric conditions .
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts:
Neurotransmitter Interactions
Studies have shown that the compound interacts with neurotransmitter systems, leading to potential therapeutic effects in conditions such as depression and anxiety. Its ability to modulate neurotransmitter levels suggests it could be beneficial in understanding the underlying mechanisms of mood disorders .
Enzyme Inhibition
The compound has also been examined for its inhibitory effects on enzymes related to neurotransmitter metabolism. This inhibition could further amplify its effects on neurotransmitter availability and activity .
Antimicrobial Properties
Emerging research indicates that this compound may exhibit antimicrobial properties. Studies suggest that it could inhibit certain bacterial strains, although detailed investigations are still needed to confirm these effects .
Case Studies and Research Findings
Several studies have highlighted the compound's biological potential:
- Neuropharmacological Studies : In vivo experiments demonstrated that administration of the compound resulted in increased locomotor activity in animal models, suggesting stimulant properties associated with enhanced dopaminergic activity .
- Antimicrobial Activity : Preliminary tests indicated that the compound showed inhibitory effects against specific Gram-positive bacteria, warranting further exploration into its use as an antimicrobial agent .
- Therapeutic Applications : The unique chemical structure allows for potential applications in drug development aimed at treating neuropsychiatric disorders. Its distinct interactions with serotonin and norepinephrine transporters position it as a candidate for further pharmacological studies .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
Compound Name | Structure | Key Biological Activity |
---|---|---|
3-Chloro-2-methylpropan-1-amine | Similar backbone without fluorine | Limited neuroactivity |
4-Fluorophenyl analogs | Different substituent pattern | Varying receptor affinities |
Substituted amphetamines | Similar stimulant properties | Established psychoactive effects |
The presence of both chlorine and fluorine atoms significantly influences the pharmacological profile compared to other similar compounds, enhancing its potential interactions with biological targets .
Properties
Molecular Formula |
C10H13ClFN |
---|---|
Molecular Weight |
201.67 g/mol |
IUPAC Name |
2-(3-chloro-2-fluorophenyl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C10H13ClFN/c1-10(2,6-13)7-4-3-5-8(11)9(7)12/h3-5H,6,13H2,1-2H3 |
InChI Key |
KNSGVZPSZAPBJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)C1=C(C(=CC=C1)Cl)F |
Origin of Product |
United States |
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